2-(2-furyl)benzoic Acid
Overview
Description
2-(2-Furyl)benzoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Furyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of o-(2-furyl)benzoic acid methyl ester with potassium hydroxide in ethanol under reflux conditions. The reaction mixture is heated for several hours, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient reflux systems and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.
Scientific Research Applications
2-(2-Furyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and benzoic acid moiety contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Furan-dicarboxylic acid (2,5-FDCA)
- 2,5-Dimethylfuran (2,5-DMF)
- Furfuryl alcohol
Uniqueness
2-(2-Furyl)benzoic acid is unique due to its specific structure, which combines the properties of both furan and benzoic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(furan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHYAWZHFTNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378209 | |
Record name | 2-(2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331942-47-3 | |
Record name | 2-(2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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